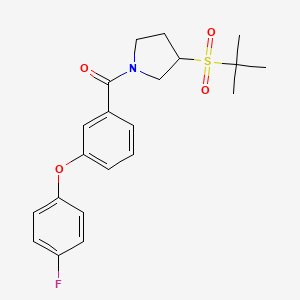

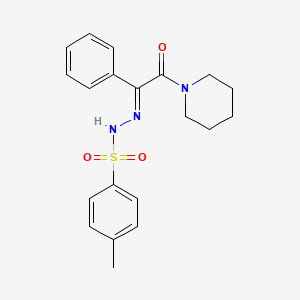

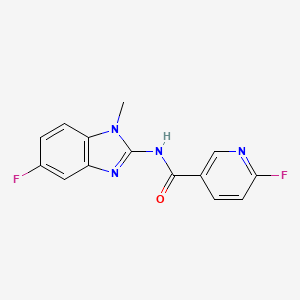

![molecular formula C17H16ClN3O2 B2394433 2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034547-27-6](/img/structure/B2394433.png)

2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves a Suzuki coupling reaction . This reaction produces intermediates, which are then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce key intermediates . These intermediates undergo a deprotection reaction to afford the final compounds .Molecular Structure Analysis

The structure of synthesized compounds is usually confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .科学的研究の応用

Synthesis and Anticancer Activity

The synthesis of heterocyclic compounds, including pyrazole, isoxazole, and pyridine derivatives, has been a focal point in scientific research due to their potential in medical applications, notably as anticancer and antimicrobial agents. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrated their anticancer activity against 60 cancer cell line panels, highlighting the compound's potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021). Additionally, novel pyrazolopyrimidines derivatives were synthesized, showing significant anticancer and anti-5-lipoxygenase activities, which could be valuable in developing new therapeutic agents (Rahmouni et al., 2016).

Surface, Antioxidant, and Antimicrobial Evaluation

The compound acryloylphenylstearamide was used as a starting material to synthesize various derivatives, including isoxazole, pyrazole, pyrimidine, and pyridine. These compounds were evaluated for their surface, anticancer, and antioxidant activities, showcasing the multifaceted applications of such heterocyclic compounds in chemical and pharmaceutical research (Abdelmajeid, Amine, & Hassan, 2018). Moreover, a series of new pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, bearing an aryl sulfonate moiety, were synthesized and showed good antimicrobial and anti-inflammatory activities, further underscoring the importance of these compounds in developing new treatments (Kendre, Landge, & Bhusare, 2015).

Structural and Optical Characteristics

Research also extends to the structural and optical characteristics of pyrazolo pyridine derivatives, which were analyzed for their potential in electronics and photonics. The junction characteristics of two pyridine derivatives were studied, revealing their polycrystalline nature and optical functions, thus offering insights into their application in fabricating heterojunctions and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell division, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents the kinase from carrying out its normal function in cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can lead to cell cycle arrest, preventing the replication of DNA and, subsequently, cell division .

Result of Action

The inhibition of CDK2 by the compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at certain positions on the compound can improve both its absorption and emission behaviors . These intensities remain low with electron-withdrawing groups (ewgs)

将来の方向性

生化学分析

Biochemical Properties

The pyrazolo[1,5-a]pyrimidine subunit appears in compounds displaying a considerable range of biological activities . It has been identified as a strategic compound for optical applications due to several key characteristics . The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Cellular Effects

The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds . Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .

Molecular Mechanism

The phosphate binding region occupied by –NH of the 6-substituted amino moiety together with N7 in roscovitine was replaced by N arylglycyl moiety in all the proposed compounds . This glycyl group is responsible for the 2 essential hydrogen bonds with Leu83 in most of the compounds as reported by roscovitine .

Temporal Effects in Laboratory Settings

The properties and stability found in 2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

Metabolic Pathways

Pyrazolo[1,5-a]pyrimidines are purine analogues and therefore have valuable properties as antimetabolites in purine biochemical activity . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

特性

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-17(2,23-15-5-3-12(18)4-6-15)16(22)20-13-8-10-21-14(11-13)7-9-19-21/h3-11H,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFDKUDUEYHHAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC2=CC=NN2C=C1)OC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

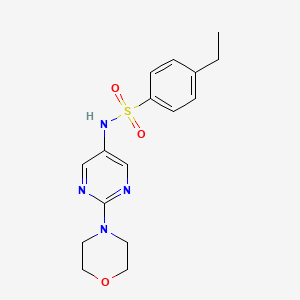

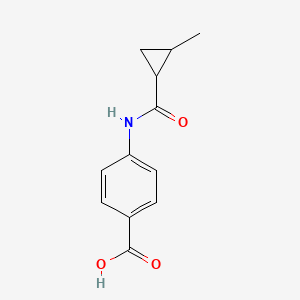

![5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide](/img/structure/B2394353.png)

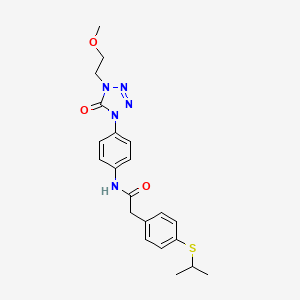

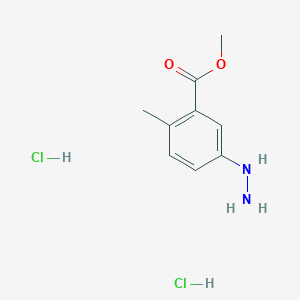

![N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide](/img/structure/B2394354.png)

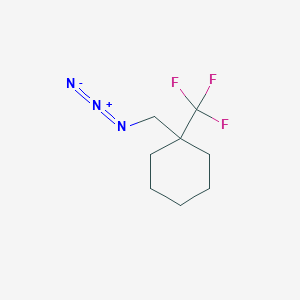

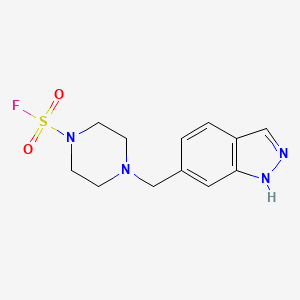

![2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2394361.png)

![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2394369.png)

![2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2394373.png)